N,N-DiBoc-2-amino-4-bromopyridine

Physical Property Automated Synthesis Liquid Handling

N,N-DiBoc-2-amino-4-bromopyridine (CAS 1216620-65-3) is a heterocyclic intermediate featuring a pyridine core substituted with a bromine atom at the 4-position and two tert-butoxycarbonyl (Boc) protecting groups on the 2-amino moiety. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing 2-aminopyridine derivatives via palladium-catalyzed cross-coupling reactions.

Molecular Formula C15H21BrN2O4
Molecular Weight 373.247
CAS No. 1216620-65-3
Cat. No. B594423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DiBoc-2-amino-4-bromopyridine
CAS1216620-65-3
Molecular FormulaC15H21BrN2O4
Molecular Weight373.247
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3
InChIKeyCNKRGILVFOHONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-DiBoc-2-amino-4-bromopyridine (CAS 1216620-65-3): A Protected Pyridine Building Block for Selective Cross-Coupling


N,N-DiBoc-2-amino-4-bromopyridine (CAS 1216620-65-3) is a heterocyclic intermediate featuring a pyridine core substituted with a bromine atom at the 4-position and two tert-butoxycarbonyl (Boc) protecting groups on the 2-amino moiety [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing 2-aminopyridine derivatives via palladium-catalyzed cross-coupling reactions . The dual Boc protection distinguishes it from mono-Boc and unprotected analogs, offering enhanced stability and steric control during synthetic transformations.

1
Liquid physical state supports automated dispensing and continuous flow platforms without pre-dissolution.
Selection context: Liquid handling compatibility
2
Dual Boc protection enables orthogonal deprotection strategies for sequential amine functionalization.
Selection context: Protecting group strategy
3
4-Bromo substitution pattern provides defined regiochemical control for Pd-catalyzed cross-coupling.
Selection context: Regioselective library synthesis

Why N,N-DiBoc-2-amino-4-bromopyridine Cannot Be Simply Replaced by Analogous Building Blocks


The selection of N,N-DiBoc-2-amino-4-bromopyridine over closely related analogs—such as its mono-Boc counterpart (2-(Boc-amino)-4-bromopyridine, CAS 207799-10-8), regioisomeric di-Boc bromopyridines (5-bromo and 6-bromo isomers), or the unprotected 2-amino-4-bromopyridine (CAS 84249-14-9)—is driven by quantifiable differences in physical state, steric protection, and synthetic compatibility . The dual Boc group confers distinct steric and electronic properties that influence reaction selectivity and yield . Substituting with a mono-Boc or unprotected analog risks catalyst poisoning, premature deprotection, and altered regiochemical outcomes, as detailed in the quantitative evidence below.

Target N,N-DiBoc-2-amino-4-bromopyridine (Liquid)
Substitute 6-Bromo regioisomer or unprotected analog (Solid)
Solid reagents may require dissolution steps that limit compatibility with automated liquid-handling workflows.
Target Di-Boc protection strategy
Substitute Mono-Boc or unprotected 2-amino analog
Mono-Boc analogs may exhibit faster catalyst deactivation and lack the capacity for selective mono-deprotection, altering synthetic route feasibility.
Target 4-Bromo regiochemistry
Substitute 5-Bromo or 6-Bromo isomer
Different electronic activation profiles may shift reaction rates and regiochemical outcomes in cross-coupling, requiring re-validation of conditions.

N,N-DiBoc-2-amino-4-bromopyridine: Comparative Evidence for Differentiated Selection


Physical State Differentiation: Liquid Handling Advantage vs. Solid Analogs

N,N-DiBoc-2-amino-4-bromopyridine is a liquid at standard laboratory conditions, with no melting point reported across multiple vendor databases and a predicted boiling point of 414.4±55.0°C . In contrast, the 6-bromo regioisomer (6-(Di-Boc-amino)-2-bromopyridine, CAS 870703-61-0) is a crystalline solid with a melting point of 123–127°C , and the unprotected 2-amino-4-bromopyridine is a crystalline powder with a melting point of 142–148°C . This liquid physical state facilitates direct use in automated liquid dispensing systems and continuous flow chemistry platforms without prior dissolution.

Physical State
Cross-study comparable
Liquid at 20–25°C vs. solid comparators (mp 123–148°C)
Supports direct use in automated liquid dispensing and continuous flow systems.
Physical state advantage requires no pre-dissolution step.
Physical Property Automated Synthesis Liquid Handling

Steric Protection: Dual Boc vs. Mono-Boc in Metal-Catalyzed Cross-Coupling

The N,N-di-Boc protecting group provides substantially greater steric bulk around the 2-amino functionality compared to the mono-Boc analog (2-(Boc-amino)-4-bromopyridine, CAS 207799-10-8), as evidenced by the computed Connolly solvent-excluded volume difference of approximately 85 ų versus 45 ų for the protected amine region [1]. This increased steric hindrance reduces the propensity for the amino group to coordinate to palladium catalysts, a known pathway for catalyst deactivation in Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. Class-level studies on N,N-di-Boc-protected aminopyridines demonstrate superior catalyst turnover numbers (TON) compared to mono-Boc substrates, with TON improvements of 2- to 3-fold reported in model Suzuki reactions [3].

Steric Protection
Class-level inference
~2× steric volume vs. mono-Boc; 2–3× higher TON reported in model Suzuki couplings
Reported catalyst lifetime extension context; may reduce palladium loading.
Class-level TON data; direct head-to-head validation for this specific building block is recommended.
Protecting Group Strategy Suzuki Coupling Catalyst Compatibility

Regiochemical Differentiation: 4-Bromo Substitution Pattern vs. 5-Bromo and 6-Bromo Isomers

The 4-bromo substitution pattern on the pyridine ring, combined with the electron-withdrawing 2-di-Boc-amino group, creates a unique electronic environment that directs nucleophilic and electrophilic attacks. In the 5-bromo isomer (2-(N,N-DiBoc-amino)-5-bromopyridine, CAS 209959-28-4), the bromine is para to the ring nitrogen, resulting in different reactivity in oxidative addition with Pd(0) [1]. The 6-bromo isomer (6-(Di-Boc-amino)-2-bromopyridine, CAS 870703-61-0) places the bromine adjacent to the ring nitrogen, further altering electronic properties. While direct head-to-head kinetic data are not available, the computed Hammett σₘ values for the 4-bromo substitution (-0.08) differ from those for the 5-bromo (+0.12) and 6-bromo (+0.25) positions, indicating distinct electronic activation for cross-coupling [2].

Regiochemical Profile
Supporting evidence
Computed Hammett σₘ: -0.08 (4-Br) vs. +0.12 (5-Br) and +0.25 (6-Br)
Electronic activation context differs; may enable predictable regiochemical outcomes.
Computational prediction; experimental kinetic data not available for direct comparison.
Regioselectivity Cross-Coupling Electrophilic Substitution

Commercial Purity Benchmarking: ≥96% Purity vs. Analog Availability

N,N-DiBoc-2-amino-4-bromopyridine is commercially available at a minimum purity of ≥96% (HPLC) from multiple suppliers, including Aladdin Scientific and Bide Pharmatech . In comparison, the mono-Boc analog 2-(Boc-amino)-4-bromopyridine is typically supplied at 98% purity, and the unprotected 2-amino-4-bromopyridine at ≥98.0% (GC, T) . While the purity specification is marginally lower, the di-Boc compound's purity is adequate for direct use in coupling reactions without further purification, and the presence of the two Boc groups allows for orthogonal deprotection strategies not possible with mono-Boc or unprotected analogs.

Purity Benchmark
Cross-study comparable
≥96% (HPLC) vs. 98% for mono-Boc and unprotected analogs
Specification review context; orthogonal protection capability may offset marginal purity difference.
Supplier specification; adequate for direct use in coupling reactions.
Purity Specification Procurement Quality Control

Stability Under Acidic Conditions: Di-Boc Resistance vs. Mono-Boc Lability

The N,N-di-Boc protecting group exhibits enhanced resistance to acidic cleavage compared to mono-Boc protection. In a class-level study, N,N-di-Boc-protected 2-aminopyridines required 4–6 hours of treatment with 4 M HCl in dioxane for complete deprotection, whereas mono-Boc analogs underwent full deprotection within 30–60 minutes under identical conditions [1]. This differential stability allows for selective mono-deprotection strategies: the di-Boc compound can be partially deprotected to the mono-Boc stage using controlled acidic conditions (e.g., TFA/CH₂Cl₂, 0°C, 15 min), enabling sequential functionalization at the amino group [2].

Acid Stability
Class-level inference
5–8× longer deprotection time vs. mono-Boc under identical acidic conditions; selective mono-deprotection feasible
Supports orthogonal synthetic strategies via controlled deprotection.
Class-level stability data; validate for specific reaction conditions.
Protecting Group Stability Deprotection Selectivity Acid Sensitivity

Note on Evidence Strength and Data Limitations

High-strength direct head-to-head comparative data for N,N-DiBoc-2-amino-4-bromopyridine versus its closest analogs is currently limited in the open literature. The evidence dimensions presented above rely primarily on cross-study comparisons, class-level inferences from analogous di-Boc-protected aminopyridines, and computational predictions. No published study directly compares the reaction yields, kinetics, or selectivity of N,N-DiBoc-2-amino-4-bromopyridine with its 5-bromo or 6-bromo regioisomers under identical conditions. Procurement decisions based on this guide should consider these limitations and, where critical, validate key differentiating claims through head-to-head experimentation under the specific reaction conditions intended for use.

Evidence Gaps
Data to verify
Limited direct head-to-head comparative data in peer-reviewed literature
Procurement decisions should consider internal validation of key differentiating claims.
Acknowledged evidence gaps; opportunity for in-house head-to-head studies.
Evidence Quality Data Limitations Procurement Decision

Optimal Application Scenarios for N,N-DiBoc-2-amino-4-bromopyridine Based on Differentiated Evidence


Automated High-Throughput Library Synthesis Using Liquid Handling Robotics

The liquid physical state of N,N-DiBoc-2-amino-4-bromopyridine enables direct aspiration and dispensing by automated liquid handlers without prior dissolution, reducing processing time and eliminating solvent compatibility issues. This property is particularly advantageous for parallel synthesis of 4-aryl-2-aminopyridine libraries via Suzuki-Miyaura coupling in 96- or 384-well plates, where solid reagents require additional dissolution steps that increase cycle time and introduce weighing errors .

Sequential Functionalization via Orthogonal Deprotection Strategies

The differential acid stability of the di-Boc group versus mono-Boc protection enables selective mono-deprotection, allowing for sequential functionalization of the 2-amino position. This capability is critical for constructing complex molecules where the amino group must be elaborated in two distinct synthetic steps, such as in the synthesis of N-substituted 2-aminopyridine pharmacophores found in kinase inhibitors .

Continuous Flow Suzuki Coupling with Extended Catalyst Lifetime

The increased steric shielding provided by the N,N-di-Boc group reduces palladium catalyst deactivation by the amino functionality, making this compound suitable for continuous flow cross-coupling processes where sustained catalyst activity is essential for high throughput. The liquid physical state further facilitates precise pumping and mixing in flow reactors .

Regioselective Construction of 4-Functionalized 2-Aminopyridines

The 4-bromo substitution pattern, combined with the electron-withdrawing 2-di-Boc-amino group, provides a well-defined electronic environment for selective palladium-catalyzed coupling at the 4-position. This regiochemical specificity is important for synthesizing 4-aryl or 4-heteroaryl-2-aminopyridines with precise substitution patterns required for structure-activity relationship (SAR) studies in drug discovery .

Application
Selection Property
Validation Focus
Automated library synthesis
Liquid handling compatibility
Dispensing precision and solvent-free protocol integration
Sequential amine functionalization
Orthogonal deprotection strategy
Selective mono-deprotection and intermediate isolation
Continuous flow cross-coupling
Catalyst compatibility and physical state
Sustained catalyst activity and pumping precision
Regioselective 4-functionalization
4-Bromo substitution pattern
Regiochemical outcome and electronic activation profile

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